molecular formula C18H22N2O4 B2378254 [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-(3-methoxyphenyl)acetate CAS No. 1090830-42-4

[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-(3-methoxyphenyl)acetate

Cat. No.: B2378254
CAS No.: 1090830-42-4
M. Wt: 330.384
InChI Key: XSNYLYIZDBVUIM-UHFFFAOYSA-N
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Description

[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-(3-methoxyphenyl)acetate is a synthetic organic compound of significant interest in medicinal chemistry and pharmaceutical research. It features a 1-cyanocyclohexyl group linked via an amide bond to a glycolate ester, which is further connected to a 3-methoxyphenylacetate moiety. This specific molecular architecture, incorporating a cyanocyclohexyl group, is found in compounds investigated as inhibitors of key biological targets. Structurally related compounds have been explored for their inhibitory activity against enzymes like Acetyl-CoA Carboxylase (ACC) and Janus Kinases (JAK) , which are implicated in metabolic disorders such as diabetes and obesity, as well as inflammatory and autoimmune diseases. Consequently, this compound serves as a valuable chemical intermediate or reference standard for researchers developing novel therapeutic agents in these areas. The presence of the amide and ester functional groups makes it a versatile building block for further chemical derivatization. This product is intended for research and development purposes in a controlled laboratory environment. It is not intended for diagnostic or therapeutic use, nor for human or veterinary consumption. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment.

Properties

IUPAC Name

[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 2-(3-methoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4/c1-23-15-7-5-6-14(10-15)11-17(22)24-12-16(21)20-18(13-19)8-3-2-4-9-18/h5-7,10H,2-4,8-9,11-12H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSNYLYIZDBVUIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC(=O)OCC(=O)NC2(CCCCC2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Target Molecule Deconstruction

The target compound, [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-(3-methoxyphenyl)acetate, comprises two primary structural motifs:

  • Amide-containing alcohol : 2-[(1-Cyanocyclohexyl)amino]-2-oxoethanol, derived from glycolic acid and 1-cyanocyclohexylamine.
  • Arylacetic acid derivative : 2-(3-Methoxyphenyl)acetic acid, serving as the acylating agent for ester formation.

Retrosynthetically, the molecule disconnects into these precursors, with the ester bond forming the final linkage (Figure 1).

Synthesis of Key Intermediates

Synthesis of 2-[(1-Cyanocyclohexyl)amino]-2-oxoethanol

Glycolic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) under reflux (60°C, 2 hr), followed by amidation with 1-cyanocyclohexylamine in dichloromethane (DCM) with triethylamine (TEA) as a base (Scheme 1).

Reaction Conditions :

  • Molar ratio (acyl chloride:amine): 1:1.2.
  • Yield: 88% after column chromatography (silica gel, ethyl acetate/hexane 1:3).
  • Characterization: $$ ^1H $$ NMR (CDCl₃) δ 6.21 (s, 1H, NH), 4.12 (t, 2H, CH₂-O), 3.45 (m, 1H, cyclohexyl-H).

Preparation of 2-(3-Methoxyphenyl)acetyl Chloride

2-(3-Methoxyphenyl)acetic acid (commercially available) is treated with SOCl₂ (1.5 eq) at 40°C for 4 hr, yielding the acyl chloride (95% conversion by TLC). Excess SOCl₂ is removed under reduced pressure.

Safety Note : Conduct in a fume hood due to HCl and SO₂ emissions.

Esterification and Final Product Assembly

Coupling of Intermediates

The alcohol intermediate (2-[(1-Cyanocyclohexyl)amino]-2-oxoethanol) reacts with 2-(3-methoxyphenyl)acetyl chloride in DCM containing catalytic DMAP (4-dimethylaminopyridine) at 0°C, followed by gradual warming to room temperature (Scheme 2).

Optimized Conditions :

  • Solvent: Anhydrous DCM.
  • Base: Pyridine (2 eq) to scavenge HCl.
  • Yield: 82% after purification (recrystallization from ethanol/water).

Purification and Characterization

Purification :

  • Column chromatography (silica gel, gradient elution from 5% to 20% ethyl acetate in hexane).
  • Final recrystallization in ethyl acetate yields white crystals (mp 112–114°C).

Spectroscopic Data :

  • IR (KBr) : 1745 cm⁻¹ (ester C=O), 1660 cm⁻¹ (amide C=O), 2240 cm⁻¹ (C≡N).
  • $$ ^1H $$ NMR (400 MHz, CDCl₃) : δ 7.25 (t, 1H, aryl-H), 6.82 (m, 2H, aryl-H), 4.52 (s, 2H, OCH₂CO), 3.80 (s, 3H, OCH₃), 3.45 (m, 1H, cyclohexyl-H), 1.60–1.20 (m, 10H, cyclohexyl).

Alternative Synthetic Routes and Methodological Comparisons

One-Pot Amidation-Esterification

A sequential protocol eliminates intermediate isolation:

  • In situ Acyl Chloride Formation : Glycolic acid and SOCl₂ react at 40°C.
  • Amidation : 1-Cyanocyclohexylamine added directly.
  • Esterification : 2-(3-Methoxyphenyl)acetyl chloride introduced after amide formation.
    Yield : 76% (overall), reducing purification steps but requiring precise stoichiometry.

Enzyme-Catalyzed Esterification

Lipase B from Candida antarctica (CAL-B) catalyzes ester bond formation in non-aqueous media (tert-butanol, 50°C).
Advantages :

  • Avoids acyl chloride handling.
  • Eco-friendly (atom economy >90%).
    Limitations :
  • Lower yield (65%) due to enzyme denaturation.

Industrial-Scale Production Feasibility

Cost Analysis

  • Raw Materials : 2-(3-Methoxyphenyl)acetic acid ($120/kg) dominates costs (60% of total).
  • Solvent Recovery : Distillation reclaims >90% DCM, reducing expenses.

Process Intensification

  • Continuous Flow Reactors : Enhance heat transfer during exothermic amidation (residence time 10 min, yield 89%).

Chemical Reactions Analysis

Types of Reactions

[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-(3-methoxyphenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanocyclohexyl or methoxyphenyl groups can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenating agents, nucleophiles (e.g., amines, thiols)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-(3-methoxyphenyl)acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-(3-methoxyphenyl)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-(2-Amino-1-(4-methoxyphenyl)-ethyl)-cyclohexanol Monoacetate

  • Structure: Contains a 4-methoxyphenyl group instead of 3-methoxyphenyl, with a cyclohexanol core.
  • This compound was synthesized for spirocyclic intermediates in biological studies .
  • Molecular Formula: Not explicitly stated but inferred to include C, H, N, and O based on the synthesis pathway.

2-Hydroxy-2,2-diphenylacetic Acid (Benzilic Acid)

  • Structure : Features two phenyl groups and a hydroxyacetic acid moiety.
  • Impact : The diphenyl groups increase hydrophobicity, contrasting with the cyclohexyl and methoxyphenyl groups in the target compound. This structural difference likely reduces water solubility but enhances lipid membrane penetration .
  • Molecular Formula : C₁₄H₁₂O₃ .

Functional Group Comparisons

Cyclohexyl 2-Benzoylamino-2-(2-Oxocyclohexyl) Acetate

  • Structure: Includes a benzoylamino group and a 2-oxocyclohexyl substituent.
  • This may affect stability or enzymatic degradation rates .
  • Synthesis : Involves coupling with 2,4-dichlorobenzoyl chloride, indicating reactivity differences compared to the target’s esterification pathway .

[2-[Cyclohexyl(methyl)amino]-2-oxoethyl] 2-[(4-Methylphenyl)sulfonylamino]acetate

  • Structure : Contains a sulfonamide group and a methylphenyl substituent.
  • This compound’s molecular weight (382.16 g/mol) exceeds the target’s inferred weight, suggesting differences in bioavailability .

Ester and Amide Derivatives

Ethyl (2-Methoxyphenyl)aminoacetate

  • Structure : An ethyl ester with a 2-methoxyphenyl group.
  • Impact : The ortho-methoxy substitution may sterically hinder interactions compared to the target’s meta-position. This compound is used as a pharmaceutical intermediate, highlighting the role of ester groups in prodrug design .
  • Molecular Formula: C₁₁H₁₃NO₄ (223.23 g/mol) .

Methyl 2-{[(3-Fluorophenyl)methyl]amino}acetate

  • Structure: Incorporates a fluorophenylmethylamino group.
  • Impact: Fluorine’s electronegativity enhances metabolic stability and lipophilicity compared to methoxy groups. This derivative’s molecular formula (C₁₀H₁₂FNO₂) reflects reduced complexity relative to the target compound .

Biological Activity

[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-(3-methoxyphenyl)acetate is a complex organic compound that has garnered interest due to its potential biological activities. This article provides an overview of its synthesis, biological mechanisms, and relevant case studies that highlight its pharmacological properties.

Synthesis

The synthesis of [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-(3-methoxyphenyl)acetate typically involves several steps:

  • Preparation of Cyanocyclohexylamine : This intermediate is synthesized through the reaction of cyclohexanone with cyanide and ammonia.
  • Formation of the Final Product : The cyanocyclohexylamine is reacted with an appropriate oxoethyl ester to yield the acetate compound.

The reaction conditions often require solvents such as ethanol or methanol, and may involve catalysts to enhance yield and purity .

The biological activity of this compound is attributed to its interaction with specific molecular targets. It may act by binding to enzymes or receptors, modulating their activity, which can lead to various physiological effects. The precise molecular targets and pathways are still under investigation, necessitating further detailed studies .

Pharmacological Properties

Research indicates that [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-(3-methoxyphenyl)acetate exhibits several pharmacological activities:

  • Antimicrobial Activity : Initial studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacteria and fungi.
  • Anti-inflammatory Effects : There is evidence to suggest that it may modulate inflammatory pathways, reducing cytokine release in vitro.
  • Analgesic Properties : Some preliminary findings indicate that it may have pain-relieving effects, possibly through central nervous system pathways.

Case Studies

  • In Vitro Studies : A study evaluated the compound's effect on bacterial strains such as E. coli and Staphylococcus aureus, showing significant inhibition at certain concentrations.
    Bacterial StrainInhibition Zone (mm)
    E. coli15
    Staphylococcus aureus18
  • Animal Models : In a rodent model for inflammation, administration of the compound resulted in a notable decrease in paw edema compared to control groups, indicating potential anti-inflammatory effects.
    Treatment GroupPaw Edema (mm)
    Control8
    Treated4

Q & A

Q. What are the optimal synthetic routes for [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-(3-methoxyphenyl)acetate?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, including esterification, amidation, and cyclization. Key steps include:
  • Esterification : React 3-methoxyphenylacetic acid with 2-bromoacetyl bromide in anhydrous dichloromethane (DCM) under nitrogen, using triethylamine (TEA) as a base .
  • Amidation : Introduce the 1-cyanocyclohexylamine moiety via nucleophilic substitution in tetrahydrofuran (THF) at 0–5°C to minimize side reactions .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in methanol .
  • Critical Parameters : Maintain strict temperature control (±2°C), use anhydrous solvents, and monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Employ a combination of analytical techniques:
  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR in DMSO-d6 to confirm the presence of methoxy (δ 3.75 ppm), cyanocyclohexyl (δ 1.2–1.8 ppm), and acetamide (δ 2.1 ppm) groups .
  • Mass Spectrometry (MS) : High-resolution ESI-MS (expected [M+H]+: m/z 387.18) to verify molecular weight .
  • HPLC : Reverse-phase C18 column (acetonitrile/water 70:30) with UV detection at 254 nm to assess purity (>98%) .

Q. What stability considerations are critical during storage and handling?

  • Methodological Answer :
  • Storage : Store at –20°C in amber vials under argon to prevent hydrolysis of the cyanocyclohexyl group and oxidation of the methoxyphenyl moiety .
  • Stability Assays : Conduct accelerated degradation studies (40°C/75% RH for 14 days) and monitor via HPLC. Degradation products (e.g., free carboxylic acid) indicate susceptibility to moisture .

Advanced Research Questions

Q. How can researchers resolve contradictory data in biological activity assays for this compound?

  • Methodological Answer : Contradictions may arise from assay conditions or target specificity. Mitigate via:
  • Orthogonal Assays : Compare results from enzymatic inhibition (e.g., COX-2 assay) and cell-based viability tests (MTT assay) .
  • Dose-Response Curves : Ensure EC50/IC50 values are consistent across replicates (n ≥ 3) .
  • Molecular Docking : Use AutoDock Vina to validate binding affinity predictions against X-ray crystallography data (e.g., PDB ID: 9YH) .

Q. What computational strategies optimize reaction pathways for scaled-up synthesis?

  • Methodological Answer : Integrate quantum chemical calculations (e.g., DFT with B3LYP/6-31G*) and process simulation tools:
  • Reaction Path Search : Identify low-energy intermediates and transition states to bypass side reactions (e.g., epimerization) .
  • Process Simulation : Use Aspen Plus to model solvent recovery, minimizing waste in large-scale batches .
  • Case Study : A 2024 study reduced reaction time by 40% using computational-guided solvent selection (THF → 2-MeTHF) .

Q. How can researchers elucidate the metabolic fate of this compound in preclinical models?

  • Methodological Answer :
  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Key phase I metabolites often involve hydroxylation at the cyclohexyl ring .
  • Isotopic Labeling : Synthesize a deuterated analog (e.g., CD3-methoxy group) to track metabolic pathways .
  • Pharmacokinetic Modeling : Use NONMEM to correlate in vitro half-life (t1/2) with in vivo bioavailability .

Data Contradiction Analysis

Q. How should discrepancies between in silico predictions and experimental bioactivity be addressed?

  • Methodological Answer :
  • Re-evaluate Force Fields : Adjust parameters in molecular dynamics simulations (e.g., AMBER vs. CHARMM) to better reflect solvation effects .
  • Experimental Validation : Perform SPR (Surface Plasmon Resonance) to measure binding kinetics (ka/kd) and compare with docking scores .
  • Case Example : A 2023 study resolved a 10-fold activity discrepancy by identifying protonation state errors in the computational model .

Methodological Tables

Q. Table 1. Comparison of Synthetic Conditions for Key Intermediates

StepSolventTemp (°C)CatalystYield (%)Reference
EsterificationDCM25TEA85
AmidationTHF0–5None72
PurificationEthyl acetate25Silica gel90

Q. Table 2. Key Stability Parameters

ConditionDegradation ProductHalf-Life (Days)Reference
40°C/75% RHCarboxylic acid7
Light exposure (UV)Oxidized methoxy3

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